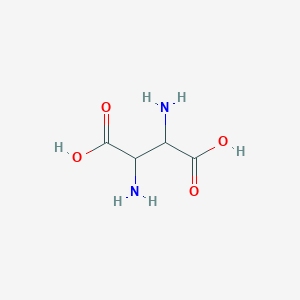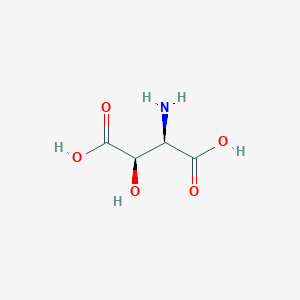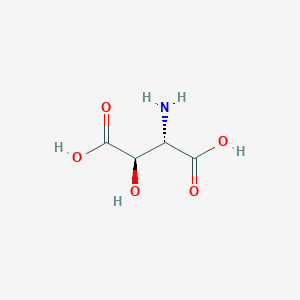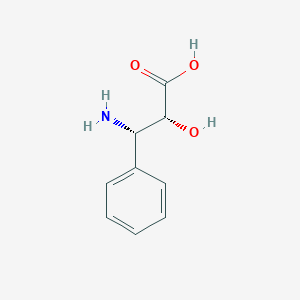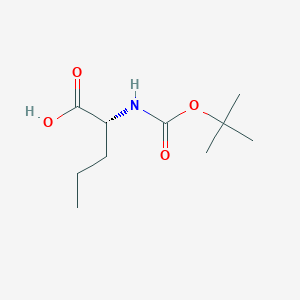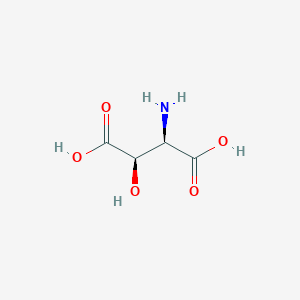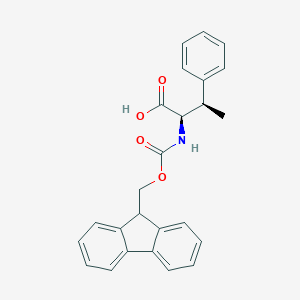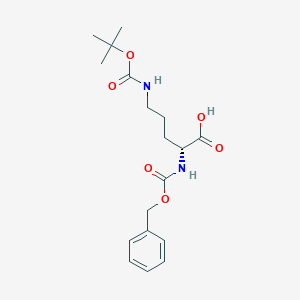
Z-D-Orn(boc)-OH
Vue d'ensemble
Description
Z-D-Orn(boc)-OH, also known as N-alpha-Z-Nδ-Boc-D-ornithine, is a chemical compound with the molecular formula C18H26N2O6 . It has a molecular weight of 366.41 .
Synthesis Analysis
Z-D-Orn(boc)-OH is used in research and development, and it is not intended for medicinal or household use . Companies like Creative Peptides offer custom peptide synthesis, process development, and GMP manufacturing .Molecular Structure Analysis
The molecular structure of Z-D-Orn(boc)-OH consists of 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .Physical And Chemical Properties Analysis
Z-D-Orn(boc)-OH is a white crystalline powder . It has a melting point of 98-99°C . The density of Z-D-Orn(boc)-OH is 1.2±0.1 g/cm3, and it has a boiling point of 579.1±50.0 °C at 760 mmHg .Applications De Recherche Scientifique
Photocatalytic Activity for NOx Removal : A study by Zhu et al. (2019) focused on a photocatalyst involving a heterostructure with enhanced photocatalytic activity for NOx removal under simulated solar light illumination. This research is relevant to the field of environmental science and air pollution control (Zhu et al., 2019).
Antagonist Properties of Cholecystokinin Analogues : González-Muñiz et al. (1990) explored the roles of different groups in cholecystokinin antagonists, which may provide insights into the potential biomedical applications of Z-D-Orn(boc)-OH in drug development (González-Muñiz et al., 1990).
Photocatalytic Performance Enhancement in Water Treatment : Jiang et al. (2019) discussed a photocatalytic system for the degradation of pollutants in water, which might be relevant for understanding the potential environmental applications of Z-D-Orn(boc)-OH (Jiang et al., 2019).
Enhanced Visible-Light Photodegradation of Antibiotics : Research by Kang et al. (2020) on the enhancement of photocatalytic efficiency in the degradation of antibiotics could provide context for the use of Z-D-Orn(boc)-OH in similar applications (Kang et al., 2020).
Peptide Synthesis Applications : Gomez-Monterrey et al. (1993) conducted a study on the synthesis of specific amino acid derivatives for peptide synthesis, which could be relevant for understanding how Z-D-Orn(boc)-OH might be used in similar synthetic processes (Gomez-Monterrey et al., 1993).
Cancer Cell Death Induction : A study by Girasolo et al. (2017) on a compound with N-tert-butoxycarbonyl-l-ornithine causing cancer cell death via p53-dependent mitochondrial apoptosis could offer insights into the potential therapeutic applications of Z-D-Orn(boc)-OH in cancer treatment (Girasolo et al., 2017).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Orientations Futures
Propriétés
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQCKACYKKSOKK-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428558 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(tert-butoxycarbonyl)-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Orn(boc)-OH | |
CAS RN |
98264-52-9 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(tert-butoxycarbonyl)-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



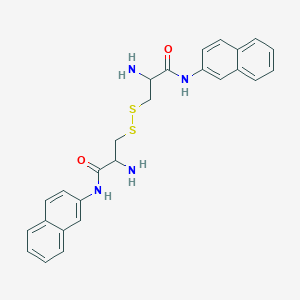
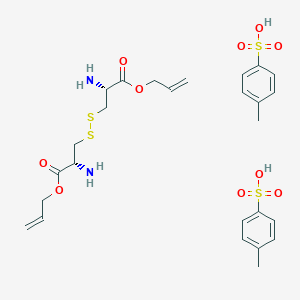
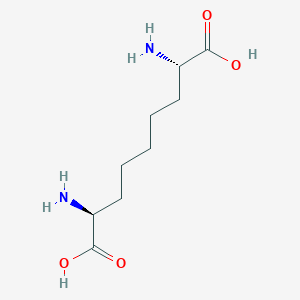
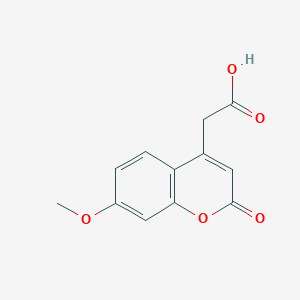
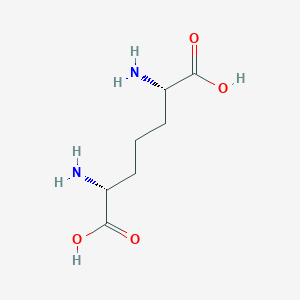
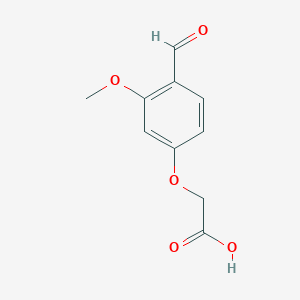
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
